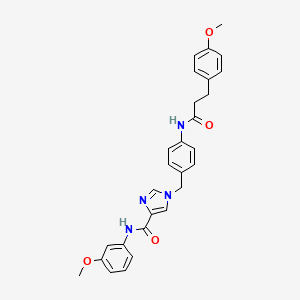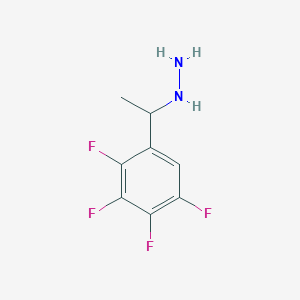
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine is an organic compound with the molecular formula C8H8F4N2 It is characterized by the presence of a tetrafluorophenyl group attached to an ethylhydrazine moiety
Méthodes De Préparation
The synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The tetrafluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown promise.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in various chemical reactions within the biological system. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrafluorophenyl)hydrazine: Lacks the ethyl group, which may affect its reactivity and binding properties.
1-(2,3,4,5-Trifluorophenyl)ethylhydrazine: Has one less fluorine atom, which can influence its chemical and biological properties.
1-(2,3,4,5-Tetrafluorophenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrafluorophenyl and ethylhydrazine groups, which confer distinct chemical and biological properties that are not observed in the other similar compounds.
Propriétés
IUPAC Name |
1-(2,3,4,5-tetrafluorophenyl)ethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c1-3(14-13)4-2-5(9)7(11)8(12)6(4)10/h2-3,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVSIQVGNANRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1F)F)F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
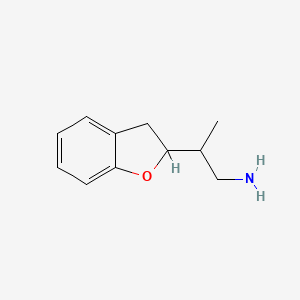
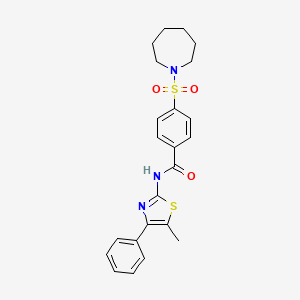
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2391378.png)
![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)
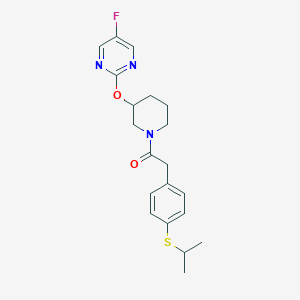
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
![2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2391392.png)
![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391393.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)
